molecular formula C12H8N4O3S B2713746 N-(4-(furan-2-yl)thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034360-72-8

N-(4-(furan-2-yl)thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide

Cat. No. B2713746
CAS RN: 2034360-72-8
M. Wt: 288.28
InChI Key: IUCWHUQQIIJFHI-UHFFFAOYSA-N
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Description

“N-(4-(furan-2-yl)thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide” is a complex organic compound that contains several functional groups and heterocyclic rings, including a furan ring, a thiazole ring, and a pyrimidine ring . These types of compounds are often studied for their potential biological activities .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through a series of reactions involving nucleophilic substitution, condensation, and cyclization .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), a thiazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom), and a pyrimidine ring (a six-membered ring with four carbon atoms and two nitrogen atoms) .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the amide functional group . These groups can participate in a variety of chemical reactions, including nucleophilic substitutions and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings and the amide group could affect its solubility, stability, and reactivity .

Scientific Research Applications

Experimental and Theoretical Investigations

A thiazole-based heterocyclic amide, specifically N-(thiazol-2-yl)furan-2-carboxamide, demonstrated promising antimicrobial activity against various microorganisms, suggesting its potential in pharmacological and medical applications. This compound underwent detailed experimental and theoretical analysis, including synthesis, molecular characterization through IR, NMR, XRD, and DFT modeling. The antimicrobial efficacy was tested against both Gram-negative and Gram-positive bacteria, as well as fungi, showing good activity across all tested microorganisms. This study highlights the compound's promising attributes for further exploration in the medical field (Cakmak et al., 2022).

Synthesis and Reactivity

The synthesis process and reactivity of N-(1-Naphthyl)furan-2-carboxamide and its subsequent transformation into 2-(furan-2-yl)benzo[e][1,3]benzothiazole through electrophilic substitution reactions, including nitration, bromination, formylation, and acylation, were explored. This investigation offers insights into the chemical behavior of furan-2-carboxamide derivatives and their potential applications in the synthesis of complex molecules (Aleksandrov & El’chaninov, 2017).

Antiprotozoal Agents

A specific derivative, 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, was synthesized and evaluated for its antiprotozoal activity, demonstrating significant in vitro and in vivo efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum. This study underlines the compound's potential as a potent antiprotozoal agent, showcasing its high DNA affinity and promising therapeutic applications (Ismail et al., 2004).

Amplifiers of Phleomycin

Investigations into the condensation of 3-aminocrotonamide with ethyl pyridine-2-carboxylate led to the synthesis of 6-methylpyrimidin-4(3H)-ones with various substituents, including furan-2'-yl. These compounds were further explored for their activity as amplifiers of phleomycin against Escherichia coli, highlighting the role of furan derivatives in enhancing antimicrobial efficacy (Brown & Cowden, 1982).

Antimicrobial and Anticancer Activities

A study focused on the synthesis and evaluation of various derivatives for their antimicrobial and anticancer activities, identifying compounds with significant efficacy against specific microorganisms and cancer cell lines. This research emphasizes the potential of furan-2-carboxamide derivatives in developing new therapeutic agents (Zaki et al., 2018).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities . This could include in vitro and in vivo studies to evaluate its potential therapeutic effects .

Mechanism of Action

Target of Action

The primary target of N-(4-(furan-2-yl)thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide Similar compounds with a thiazole nucleus have been found to have anti-tubercular activity . The target of these compounds is often the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .

Mode of Action

The exact mode of action of N-(4-(furan-2-yl)thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Biochemical Pathways

The specific biochemical pathways affected by N-(4-(furan-2-yl)thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide Compounds with a similar thiazole nucleus have been found to interfere with the biosynthesis of bacterial lipids , which could potentially disrupt the integrity of the bacterial cell membrane and inhibit bacterial growth.

Result of Action

The molecular and cellular effects of N-(4-(furan-2-yl)thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide Similar compounds with a thiazole nucleus have shown antimicrobial and antitumor activities .

properties

IUPAC Name

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O3S/c17-10-4-7(13-6-14-10)11(18)16-12-15-8(5-20-12)9-2-1-3-19-9/h1-6H,(H,13,14,17)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCWHUQQIIJFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=N2)NC(=O)C3=CC(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(furan-2-yl)thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide

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